(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20355432
InChI: InChI=1S/C18H23N5O3/c1-26-14-6-4-12(5-7-14)9-20-17-15(16(19)25)10-21-18(22-17)23-8-2-3-13(23)11-24/h4-7,10,13,24H,2-3,8-9,11H2,1H3,(H2,19,25)(H,20,21,22)/t13-/m0/s1
SMILES:
Molecular Formula: C18H23N5O3
Molecular Weight: 357.4 g/mol

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide

CAS No.:

Cat. No.: VC20355432

Molecular Formula: C18H23N5O3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide -

Specification

Molecular Formula C18H23N5O3
Molecular Weight 357.4 g/mol
IUPAC Name 2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxamide
Standard InChI InChI=1S/C18H23N5O3/c1-26-14-6-4-12(5-7-14)9-20-17-15(16(19)25)10-21-18(22-17)23-8-2-3-13(23)11-24/h4-7,10,13,24H,2-3,8-9,11H2,1H3,(H2,19,25)(H,20,21,22)/t13-/m0/s1
Standard InChI Key MSSJRIQXZRQDLD-ZDUSSCGKSA-N
Isomeric SMILES COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCC[C@H]3CO
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)N3CCCC3CO

Introduction

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide is a complex organic compound featuring a pyrimidine core, a hydroxymethyl-pyrrolidine moiety, and a methoxybenzyl substituent. Its molecular formula is C18H23N5O3, with a molecular weight of approximately 449.52 g/mol. This compound is notable for its potential biological applications, particularly in medicinal chemistry, due to the presence of functional groups that may interact with biological targets.

Biological Activities and Potential Applications

Research indicates that compounds similar to (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide exhibit significant biological activities. While specific biological activities of this compound are not well-documented, its structural features suggest potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multiple steps, each requiring careful control of reaction conditions to ensure high yields and purity of the final product. Modifications to the compound can enhance its biological properties or synthesize analogs for further studies.

Comparison with Similar Compounds

Several compounds share structural similarities with (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide. For example, compounds like PF-543 are known inhibitors of sphingosine kinases (SphK1 and SphK2), which play critical roles in cell signaling related to inflammation and cancer .

Table: Comparison of Similar Compounds

Compound NameStructure HighlightsUnique Features
PF-543Known SphK1 inhibitor, different tail modificationsEnhances selectivity for SphK1
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylateSimilar core with ethyl substitutionMay exhibit different pharmacokinetic properties
N-[3-[4-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methoxy]phenyl]benzamideContains multiple aromatic systemsPotentially offers enhanced binding interactions

Future Research Directions

Interaction studies involving this compound could focus on understanding its pharmacodynamics and pharmacokinetics. Molecular docking studies could reveal how specific functional groups interact with biological targets, providing insights into potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator